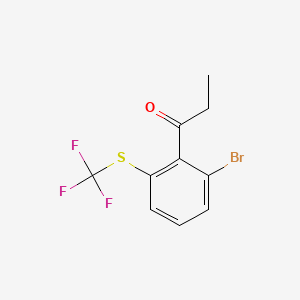
1-(2-Bromo-6-(trifluoromethylthio)phenyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromo-6-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H8BrF3OS It is characterized by the presence of a bromine atom, a trifluoromethylthio group, and a propanone moiety attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-bromo-6-(trifluoromethylthio)benzene with propanone under specific conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction.
化学反应分析
Types of Reactions: 1-(2-Bromo-6-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed depend on the type of reaction. For example, substitution reactions yield substituted phenylpropanones, while coupling reactions produce biaryl compounds.
科学研究应用
Pharmaceutical Development
Due to its unique structure, 1-(2-Bromo-6-(trifluoromethylthio)phenyl)propan-1-one may serve as a lead compound in drug discovery. The biological activity of this compound is linked to its ability to interact with various biological targets. The trifluoromethylthio group is known to enhance lipophilicity and metabolic stability, which may improve binding affinity to enzymes or receptors. Preliminary studies suggest potential antimicrobial and anticancer properties, although more research is necessary to fully elucidate its biological effects. Interaction studies of this compound focus on its binding affinity to various biological targets. The presence of the bromine atom and trifluoromethylthio group enhances its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to inhibition of enzymatic activity or modulation of protein functions, making it a candidate for further pharmacological investigations.
Chemical Research
This compound can be utilized in chemical research. Common reagents for reactions involving this compound include sodium azide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction.
The trifluoromethylthio group enhances both chemical stability and biological activity compared to other similar compounds, making it a valuable candidate for further research in medicinal chemistry. The trifluoromethylthio group is known to enhance lipophilicity and metabolic stability, which may improve binding affinity to enzymes or receptors. The presence of the bromine atom and trifluoromethylthio group enhances its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to inhibition of enzymatic activity or modulation of protein functions, making it a candidate for further pharmacological investigations.
作用机制
The mechanism of action of 1-(2-Bromo-6-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The bromine and trifluoromethylthio groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect molecular pathways, leading to specific biological or chemical effects .
相似化合物的比较
- 1-(2-(Trifluoromethyl)phenyl)propan-1-one
- 1-Bromo-1-(2-(trifluoromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one
Comparison: 1-(2-Bromo-6-(trifluoromethylthio)phenyl)propan-1-one is unique due to the presence of both bromine and trifluoromethylthio groups, which impart distinct chemical properties.
生物活性
1-(2-Bromo-6-(trifluoromethylthio)phenyl)propan-1-one is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its chemical properties, biological interactions, and implications for drug development, supported by data tables and relevant case studies.
The molecular formula of this compound is C10H8BrF3OS, with a molecular weight of approximately 313.13 g/mol. The compound features a bromine atom and a trifluoromethylthio group, which contribute to its unique reactivity and potential bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C10H8BrF3OS |
| Molecular Weight | 313.13 g/mol |
| CAS Number | 1806438-60-7 |
| MDL Number | MFCD28818244 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of halogen atoms (bromine and trifluoromethyl) enhances its binding affinity to proteins and enzymes, potentially leading to inhibition or modulation of specific biological pathways. Such interactions are pivotal in drug design, particularly for targeting enzymes involved in disease processes.
Enzyme Inhibition
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced metabolic stability and potency against biological targets. For instance, the trifluoromethylthio moiety in this compound may facilitate interactions with enzyme active sites, leading to significant inhibition effects.
Case Studies
- Antimicrobial Activity : A study investigated the antimicrobial properties of similar trifluoromethyl-containing compounds, revealing that they exhibited notable activity against various bacterial strains. This suggests that this compound may also possess similar properties, warranting further investigation.
- Cytotoxic Effects : Another research focused on the cytotoxic effects of halogenated compounds on cancer cell lines. The results demonstrated that compounds with bromine substituents showed enhanced cytotoxicity, indicating potential applications in cancer therapy.
Applications in Drug Development
Given its unique structural features and biological activity, this compound is being explored for its potential as a lead compound in drug development. Its ability to interact with specific biological targets makes it a candidate for further studies aimed at developing therapeutic agents for various diseases.
属性
分子式 |
C10H8BrF3OS |
|---|---|
分子量 |
313.14 g/mol |
IUPAC 名称 |
1-[2-bromo-6-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H8BrF3OS/c1-2-7(15)9-6(11)4-3-5-8(9)16-10(12,13)14/h3-5H,2H2,1H3 |
InChI 键 |
XQRHJWAAWRBYOV-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1=C(C=CC=C1Br)SC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















